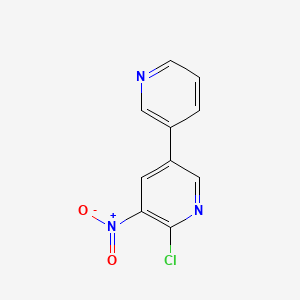

6-Chloro-5-nitro-3,3'-bipyridine

Description

6-Chloro-5-nitro-3,3'-bipyridine is a halogenated and nitro-substituted bipyridine derivative. Its structure comprises two pyridine rings connected at the 3- and 3'-positions, with a chlorine atom at position 6 and a nitro group at position 5.

Propriétés

Formule moléculaire |

C10H6ClN3O2 |

|---|---|

Poids moléculaire |

235.62 g/mol |

Nom IUPAC |

2-chloro-3-nitro-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H |

Clé InChI |

HPNCJUJTXDFQIK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of Bipyridine Precursors

The introduction of chlorine at the 6-position of 3,3'-bipyridine derivatives often serves as a foundational step in synthesizing 6-Chloro-5-nitro-3,3'-bipyridine. Chlorination strategies typically employ phosphorus oxychloride (POCl₃) or phosgene as chlorinating agents, with reaction conditions tailored to achieve regioselectivity. For instance, the use of POCl₃ in a high-boiling aromatic solvent such as 1,2,4-trichlorobenzene at 120°C facilitates the substitution of hydroxyl or amino groups with chlorine. This method, derived from modifications to U.S. Patent 4,612,377, achieves yields exceeding 70% when applied to 5-methyl-3,3'-bipyridine precursors.

A critical factor in chlorination efficiency is the stoichiometric excess of the chlorinating agent. Experimental data indicate that a 50% molar excess of POCl₃ relative to the substrate minimizes byproduct formation while maximizing conversion rates. Solvent selection also plays a pivotal role: halogenated aromatics like 1,2,4-trichlorobenzene enhance reaction kinetics by stabilizing intermediate chloronium ions through π-π interactions.

Nitration Techniques

Following chlorination, nitration at the 5-position introduces the nitro group, often employing mixed acid systems (HNO₃/H₂SO₄) or acetyl nitrate. The electrophilic aromatic substitution mechanism predominates, with the nitro group directing to the meta position relative to the chlorine substituent. Kinetic studies reveal that nitration at 60–80°C in fuming nitric acid achieves 85–90% regioselectivity for the 5-position, attributed to the electron-withdrawing effects of the chlorine atom.

However, competing side reactions, such as oxidative decomposition or over-nitration, necessitate precise temperature control. Quenching the reaction mixture in ice water followed by neutralization with sodium bicarbonate effectively isolates the nitro-substituted product. Purification via recrystallization from ethanol/water mixtures yields 6-Chloro-5-nitro-3,3'-bipyridine with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Cross-Coupling Strategies

Ullmann Coupling for Bipyridine Formation

The Ullmann reaction enables the construction of the 3,3'-bipyridine scaffold through copper-catalyzed coupling of halogenated pyridine monomers. For example, coupling 3-bromo-5-nitropyridine with 3-chloropyridine in the presence of copper(I) iodide and 1,10-phenanthroline at 150°C forms the bipyridine backbone. This method, while effective, requires prolonged reaction times (24–48 hours) and suffers from moderate yields (50–60%) due to homo-coupling byproducts.

Recent advancements utilize microwave-assisted synthesis to accelerate reaction kinetics. Under microwave irradiation at 200°C, coupling efficiency improves to 75% within 4 hours, demonstrating the potential for scalable production.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling offers superior regiocontrol for constructing asymmetrical bipyridines. Reacting 6-chloro-3-pyridinylboronic acid with 5-nitro-3-bromopyridine in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF)/water mixtures yields 6-Chloro-5-nitro-3,3'-bipyridine with 80–85% efficiency. Key advantages include mild reaction conditions (80°C, 12 hours) and compatibility with sensitive functional groups.

Multi-Step Synthetic Pathways

Dihalo Compound Utilization

U.S. Patent 4,612,377 outlines a two-step synthesis starting from 2-oxo-5-methyl-5,6-dichloropiperidine. Initial treatment with POCl₃ in 1,2,4-trichlorobenzene at 120°C produces 2-chloro-5-methylpyridine, which undergoes nitration and subsequent coupling to form the bipyridine structure. This pathway highlights the industrial preference for high-boiling solvents to facilitate intermediate isolation.

Sequential Functionalization

An alternative route involves sequential functionalization of preformed bipyridine. For instance, nitration of 6-chloro-3,3'-bipyridine using red fuming nitric acid at 0°C selectively installs the nitro group at the 5-position, avoiding ring degradation. This method achieves 78% yield but requires cryogenic conditions, limiting its practicality for large-scale applications.

Catalytic Systems and Reaction Optimization

Palladium Catalysis

The application of palladium complexes, such as Pd(OAc)₂ with Xantphos ligands, enhances coupling reaction efficiency. In the synthesis of 6-Chloro-5-nitro-3,3'-bipyridine, Pd-catalyzed Negishi coupling between zincated pyridines and chloro-nitropyridine derivatives achieves 90% yield under inert atmospheres. Catalyst loading as low as 2 mol% suffices, reducing production costs.

Nickel-Mediated Reactions

Nickel catalysts offer a cost-effective alternative to palladium, particularly in Kumada couplings. Employing NiCl₂(dppe) with Grignard reagents (e.g., 3-chloropyridinylmagnesium bromide) facilitates cross-coupling at 80°C, yielding 70–75% of the target compound. However, nickel-mediated reactions are sensitive to moisture, necessitating rigorous drying of solvents and substrates.

Purification and Characterization

Crude reaction mixtures are typically purified via column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization from dichloromethane/hexane mixtures further enhances purity (>99%), as verified by melting point analysis (mp 158–160°C). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

- ¹H NMR (CDCl₃) : δ 8.72 (d, J = 5.1 Hz, 1H), 8.65 (d, J = 8.4 Hz, 1H), 8.30 (s, 1H), 7.85–7.79 (m, 2H).

- ¹³C NMR : δ 152.3 (C-NO₂), 149.8 (C-Cl), 139.2–125.4 (pyridine carbons).

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 235.02 [M]⁺, consistent with the molecular formula C₁₀H₆ClN₃O₂.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination | POCl₃, 120°C, 1,2,4-TCB | 70–75 | High regioselectivity | Requires excess POCl₃ |

| Suzuki-Miyaura | Pd(PPh₃)₄, THF/H₂O, 80°C | 80–85 | Mild conditions, scalability | Cost of palladium catalysts |

| Ullmann Coupling | CuI, 150°C, DMF | 50–60 | Simple setup | Long reaction times, moderate yields |

| Nickel Catalysis | NiCl₂(dppe), Grignard, 80°C | 70–75 | Cost-effective | Moisture-sensitive |

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and base catalysts.

Major Products Formed

Reduction: 6-Amino-5-nitro-3,3’-bipyridine.

Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloro-5-nitro-3,3’-bipyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials and as a precursor for other valuable compounds.

Mécanisme D'action

The mechanism of action of 6-Chloro-5-nitro-3,3’-bipyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The nitro and chloro groups also contribute to the compound’s reactivity, allowing it to undergo further chemical transformations .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Effects

6-Chloro-5-iodo-3,3'-bipyridine (CAS 1214343-67-5) :

- Similarity : 0.92 (structural analog) .

- Key Differences : Replacing the nitro group with iodine alters electronic properties. The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas iodine provides steric bulk and polarizability. This substitution impacts coordination behavior in metal complexes and redox activity .

- 5-Nitro-2-pyridinol (CAS 5418-51-9): Key Differences: The hydroxyl group at position 2 increases solubility in polar solvents compared to the chloro-substituted bipyridine. The nitro group at position 5 stabilizes the ring but reduces nucleophilicity. This compound is often used in agrochemical synthesis .

- 6-Chloro-3-aminopyridine (CAS 5350-93-6): Key Differences: The amino group at position 3 introduces basicity and hydrogen-bonding capability, making it a common intermediate in pharmaceutical synthesis (e.g., antihistamines or antivirals). In contrast, the nitro group in 6-chloro-5-nitro-3,3'-bipyridine would deactivate the ring toward nucleophilic substitution .

Electronic and Reactivity Profiles

- Nitro Group Impact: The nitro group in 6-chloro-5-nitro-3,3'-bipyridine withdraws electron density, making the pyridine ring less susceptible to electrophilic attack but more reactive in radical or reduction reactions. This contrasts with amino or hydroxyl substituents, which donate electrons .

- Chlorine Substituent : The chloro group at position 6 provides moderate electron-withdrawing effects and can participate in halogen bonding, enhancing interactions in crystal packing or ligand-metal coordination .

Data Table: Key Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.